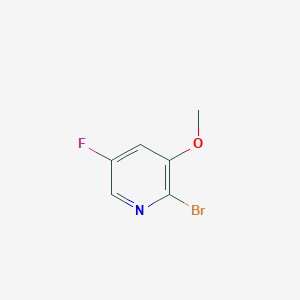

2-Bromo-5-fluoro-3-methoxypyridine

Description

Significance of Halogenated and Alkoxy Pyridines in Contemporary Chemical Science

The introduction of halogen and alkoxy groups onto the pyridine (B92270) scaffold dramatically expands its synthetic utility and can profoundly influence the biological activity of the resulting molecules. Halogen atoms, such as bromine and fluorine, serve as versatile synthetic handles. The bromine atom, in particular, is an excellent participant in a wide range of cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. guidechem.com This reactivity allows for the straightforward introduction of various aryl, heteroaryl, and alkyl groups, enabling the rapid diversification of molecular structures. innospk.com The fluorine atom, on the other hand, is often incorporated into pharmaceutical candidates to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability. guidechem.com

Alkoxy groups, such as the methoxy (B1213986) group, also play a crucial role. They can influence the electronic properties of the pyridine ring and participate in hydrogen bonding interactions, which are critical for molecular recognition at biological targets. Furthermore, the methoxy group can be a precursor to a hydroxyl group, offering another point for modification or interaction. The strategic placement of these substituents on the pyridine ring, as seen in 2-Bromo-5-fluoro-3-methoxypyridine, creates a highly valuable and versatile building block for the synthesis of complex molecular architectures.

Overview of the Research Landscape for Complex Pyridine Scaffolds

The development of efficient and selective methods for the synthesis and functionalization of polysubstituted pyridines is a major focus of current chemical research. ed.ac.uk Scientists are continuously exploring novel catalytic systems and synthetic strategies to access complex pyridine scaffolds with precise control over the substitution pattern. The demand for such compounds is largely driven by the pharmaceutical and agrochemical industries, where the pyridine core is a key component of many blockbuster drugs and pesticides. innospk.com

The research landscape is characterized by a drive towards late-stage functionalization, where complex molecules are modified in the final steps of a synthetic sequence. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. Building blocks like this compound are instrumental in this context, as their distinct reactive sites can be addressed sequentially to introduce a variety of substituents in a controlled manner. The ongoing exploration of transition-metal catalysis, photoredox catalysis, and other modern synthetic methods continues to expand the toolbox for manipulating these complex pyridine scaffolds, paving the way for the discovery of next-generation pharmaceuticals and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluoro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKXGGDBYFFAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Fluoro 3 Methoxypyridine

Retrosynthetic Analysis of 2-Bromo-5-fluoro-3-methoxypyridine

A retrosynthetic analysis of this compound suggests several potential disconnection points. The final product is a trisubstituted pyridine (B92270), and its synthesis can be approached by strategically functionalizing a simpler pyridine core.

A primary disconnection can be made at the C-Br bond. This leads to the precursor 2-methoxy-5-fluoropyridine . This intermediate is attractive as the bromination of an activated pyridine ring is a common transformation. guidechem.com

Further disconnection of 2-methoxy-5-fluoropyridine can be envisioned in two ways. The C-F bond can be disconnected, leading back to 2-methoxy-5-aminopyridine . google.com This is a common strategy where the amino group is converted into a fluorine atom via a diazotization reaction, such as the Balz-Schiemann reaction. google.com Alternatively, the C-O bond of the methoxy (B1213986) group could be disconnected, suggesting a precursor like 3-bromo-5-fluoro-2-hydroxypyridine . guidechem.com

This analysis points to a plausible forward synthesis starting from a substituted aminopyridine, which is often a readily available starting material. The sequence would involve diazotization and fluorination, followed by a regioselective bromination to yield the target compound. Another viable route begins with a hydroxypyridine, which would undergo methoxylation and halogenation.

Classical Synthetic Routes to Halogenated Pyridine Derivatives

Traditional methods for synthesizing halogenated pyridines have been well-established, relying on a range of precursor molecules and specific reaction types to achieve the desired substitution pattern.

A key strategy for the synthesis of fluorinated pyridines involves the use of aminopyridine precursors. The amino group serves as a handle that can be readily converted into a fluorine atom through a diazotization reaction.

A documented synthesis for a compound structurally related to the target molecule, 2-methoxy-3-bromo-5-fluoropyridine, starts with 2-methoxy-5-aminopyridine . google.com In this process, the aminopyridine is first dissolved in an acid and then treated with nitrous acid or a nitrite (B80452) salt to form a diazonium intermediate. google.com This intermediate is then reacted with a fluorinating agent, such as tetrafluoroboric acid, to yield 2-methoxy-5-fluoropyridine . google.com This transformation is a variation of the Balz-Schiemann reaction, a widely used method for introducing fluorine into aromatic rings. google.com The use of aminopyridines as precursors is advantageous as they are often accessible and the diazotization-fluorination sequence is a reliable transformation. google.comgoogle.com

The introduction of halogen atoms onto a pyridine ring is a fundamental step in the synthesis of many important compounds. guidechem.com The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, a common method for halogenating benzene (B151609) derivatives, more challenging, often requiring harsh conditions. chemrxiv.org

Fluorination: As mentioned previously, a primary method for introducing fluorine is through the diazotization of an aminopyridine. A patent describes the conversion of 2-methoxy-5-aminopyridine to 2-methoxy-5-fluoropyridine by reaction with a fluorinating agent after forming the diazonium salt. google.com Another approach for direct C-H fluorination of pyridines utilizes silver(II) fluoride (B91410), which allows for site-selective fluorination adjacent to the nitrogen atom under mild conditions. nih.gov

Bromination: Once the fluoro and methoxy substituents are in place, the final bromination step can be performed. The synthesis of 3-Bromo-5-fluoro-2-methoxypyridine has been achieved by reacting 2-methoxy-5-fluoropyridine with a brominating agent like N-bromosuccinimide (NBS). guidechem.com This reaction is typically carried out in a suitable solvent such as anhydrous tetrahydrofuran (B95107) and may require heating. guidechem.com The methoxy group activates the pyridine ring, facilitating the electrophilic bromination at the adjacent C-3 position. Other brominating agents used for pyridine derivatives include liquid bromine and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.comijssst.info The choice of brominating agent and reaction conditions can be crucial to control selectivity and avoid the formation of di-brominated byproducts. google.com

A summary of a typical reaction sequence is presented in the table below.

| Step | Starting Material | Reagents | Product | Yield |

| Fluorination | 2-methoxy-5-aminopyridine | 1. Acid, Nitrous Acid2. Fluorinating Agent | 2-methoxy-5-fluoropyridine | >50% (overall) google.com |

| Bromination | 2-methoxy-5-fluoropyridine | N-Bromosuccinimide (NBS) | This compound | Not specified guidechem.com |

Table 1: Two-step synthesis from an aminopyridine precursor.

The introduction of a methoxy group onto a pyridine ring is another critical transformation. This can be accomplished through several methods, often involving nucleophilic substitution of a suitable leaving group.

One common precursor for methoxylation is a hydroxypyridine. For example, 3-bromo-5-fluoro-2-hydroxypyridine can be converted to 3-Bromo-5-fluoro-2-methoxypyridine by reaction with a methylating agent like methyl iodide in the presence of a base such as silver carbonate. guidechem.com

Alternatively, a methoxy group can be introduced by displacing a halogen atom on the pyridine ring with a methoxide (B1231860) source. Sodium methoxide in methanol (B129727) is a common reagent for this purpose. dtic.mil The reactivity of halopyridines towards nucleophilic substitution is generally highest at the 2- and 4-positions. The use of sodium hydride (NaH) in combination with lithium iodide (LiI) has been shown to effectively mediate the amination of methoxypyridines, and similar principles of activating the ring could be relevant for other nucleophilic substitutions. ntu.edu.sg

| Starting Material | Reagents | Product |

| 3-bromo-5-fluoro-2-hydroxypyridine | Methyl iodide, Silver carbonate | 3-Bromo-5-fluoro-2-methoxypyridine guidechem.com |

| Halopyridine (e.g., 2-chloropyridine) | Sodium methoxide, Methanol | 2-methoxypyridine dtic.mil |

Table 2: General Methoxylation Strategies.

Novel and Green Synthetic Approaches for this compound

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. beilstein-journals.org By using microwave irradiation, reactions can often be completed in minutes rather than hours, frequently leading to higher yields and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.org

The Bohlmann-Rahtz pyridine synthesis, for example, can be performed as a one-step, microwave-assisted process at 170°C, drastically cutting down reaction times and boosting yields to as high as 98%. organic-chemistry.org This method offers a rapid route to highly substituted pyridines. organic-chemistry.org Similarly, solvent-free microwave irradiation has been successfully used for the synthesis of substituted pyridines using ammonium (B1175870) acetate (B1210297) as the nitrogen source. benthamdirect.comresearchgate.net

While a specific microwave-assisted synthesis for this compound is not detailed in the provided search results, the general success of this technology for a wide range of pyridine derivatives suggests its applicability. beilstein-journals.orgacs.org The benefits of reduced reaction times and improved energy efficiency make it a highly attractive green alternative to traditional heating for the halogenation and methoxylation steps involved in the synthesis of the target molecule. organic-chemistry.org

Continuous Flow Chemistry for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pyridines and other heterocyclic compounds, offering significant advantages over traditional batch processing. organic-chemistry.org This methodology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. organic-chemistry.orgresearchgate.net

Key benefits of employing continuous flow systems in pyridine synthesis include:

Enhanced Safety: The small reaction volumes inherent to flow reactors minimize the risks associated with highly exothermic or hazardous reactions. organic-chemistry.orgresearchgate.net

Improved Efficiency and Yield: Precise control over reaction conditions often leads to higher conversion rates, better selectivity, and increased product yields, with some processes achieving up to 99% yield for pyridine derivatives like N-oxides. organic-chemistry.org

Scalability: Flow processes are generally easier to scale up for industrial production compared to batch reactions. organic-chemistry.orgresearchgate.net

Stability and Longevity: Catalytic systems within flow reactors can demonstrate remarkable stability, with some systems operating continuously for over 800 hours while maintaining catalyst activity. organic-chemistry.org

A notable example is the N-oxidation of pyridine derivatives using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide. organic-chemistry.orgresearchgate.net This continuous flow method is described as a safer, greener, and more efficient process than its batch counterpart. organic-chemistry.org

Catalytic Systems in Pyridine Synthesis

Catalysis is central to the modern synthesis of pyridines, providing efficient and selective pathways to a wide range of derivatives. Historically, pyridine was derived from coal tar, but catalytic vapor-phase synthesis using simple precursors like acetaldehyde, formaldehyde, and ammonia (B1221849) now meets most of the industrial demand. researchgate.net

A variety of catalytic systems are employed, each with distinct advantages:

Heterogeneous Catalysts: These catalysts, which are in a different phase from the reactants, are advantageous due to their ease of separation and potential for recyclability. numberanalytics.com Zeolite-based catalysts, such as HZSM-5, are prominent in the vapor-phase synthesis of pyridine bases due to their unique structural and acidic properties. researchgate.netnumberanalytics.com These solid-supported catalysts facilitate reactions like alkylation and acylation. numberanalytics.com

Transition Metal Catalysts: These have become indispensable tools in organic synthesis. Palladium-catalyzed cross-coupling reactions, for example, are widely used for creating substituted pyridines. numberanalytics.com The development of new transition metal catalysts continually expands the scope and efficiency of these transformations. numberanalytics.com Other metals like nickel are used for oxidative dealkylation to produce the parent pyridine ring from substituted byproducts. wikipedia.org

Photocatalysis and Electrocatalysis: These modern techniques offer mild reaction conditions and high selectivity. numberanalytics.com Visible-light photocatalysis can be used to synthesize pyridine derivatives through radical-mediated pathways, while electrocatalysis drives reactions via an electric potential. numberanalytics.com

The choice of catalyst is crucial for directing the reaction toward the desired product, and research continues to focus on developing more active, selective, and sustainable catalytic systems. numberanalytics.comacsgcipr.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of this compound can be achieved through a multi-step process where the optimization of reaction conditions is critical for maximizing yield and ensuring ease of production. A patented method outlines a synthetic route starting from 2-methoxy-5-aminopyridine, which is converted to 2-methoxy-5-fluoropyridine before a final bromination step. google.com

The optimization of various parameters in this synthesis is detailed in the following table, based on the findings from the patent literature. google.com

| Step | Reactants/Reagents | Optimized Conditions | Yield/Outcome |

| Nitro Reduction (Optional Starting Material Preparation) | 2-methoxy-5-nitropyridine, Reducing Agent (e.g., Palladium on carbon, iron powder) | Temperature: 55-65 °C, Time: 3.5-4.5 h | Higher reaction efficiency and more complete reaction to form 2-methoxy-5-aminopyridine. google.com |

| Fluorination | 2-methoxy-5-aminopyridine, Acid, Nitrous acid/Nitrite, Fluorination reagent | Temperature Profile: Cool to 0-5 °C for diazotization, then warm to 35-45 °C for fluorination. | Formation of 2-methoxy-5-fluoropyridine. google.com |

| Bromination | 2-methoxy-5-fluoropyridine, Brominating Agent (e.g., N-bromosuccinimide, liquid bromine) | Temperature: 20-90 °C, Time: 2-6 h | Produces the final product, 2-methoxy-3-bromo-5-fluoropyridine. google.com |

Regioselectivity and Stereoselectivity Control in Pyridine Functionalization

Achieving regioselectivity—the control of where a chemical transformation occurs on a molecule with multiple potential reaction sites—is a paramount challenge in the functionalization of pyridines. nih.gov The electronic properties of the pyridine ring inherently direct reactions to specific positions, but these can be difficult to control, often leading to mixtures of isomers. nih.gov

The nitrogen atom in the pyridine ring makes it electron-deficient, particularly at the C-2, C-4, and C-6 positions, making these sites susceptible to nucleophilic attack. Conversely, electrophilic substitution is more difficult than in benzene. Several strategies have been developed to control the regioselectivity of these reactions:

Inherent Reactivity: In reactions like the Minisci reaction, free radicals preferentially attack the electron-deficient C-2 and C-4 positions. nih.gov

Blocking/Directing Groups: A powerful strategy involves the temporary installation of a blocking group to prevent reaction at a specific site, thereby directing functionalization to another position. For instance, a simple maleate-derived blocking group has been used to enable highly selective C-4 alkylation of pyridines. nih.gov Similarly, converting pyridine to a phosphonium (B103445) salt can facilitate selective C-4 functionalization. acs.org

N-Oxide Formation: The oxidation of the pyridine nitrogen to form a pyridine N-oxide dramatically alters the ring's reactivity. It activates the C-2 and C-4 positions for nucleophilic attack and the C-3 and C-5 positions for electrophilic attack. wikipedia.org This intermediate provides a versatile handle for achieving regioselective functionalization that would otherwise be difficult. researchgate.net

Catalyst Control: Transition metal catalysts can play a crucial role in determining regioselectivity. For example, a nickel catalyst combined with a diorganozinc Lewis acid can achieve C-2 selective monoalkenylation of pyridines, while switching the Lewis acid to AlMe₃ changes the outcome to C-2 dienylation. acs.org

For the synthesis of an achiral molecule like this compound, stereoselectivity—the control of the three-dimensional orientation of atoms—is not a primary consideration as no chiral centers are formed. However, in the broader context of pyridine chemistry, catalytic stereoselective dearomatization reactions are of significant interest for producing chiral piperidines and other non-aromatic nitrogen heterocycles that are common in bioactive molecules and pharmaceuticals. mdpi.com

Reactivity and Reaction Mechanisms of 2 Bromo 5 Fluoro 3 Methoxypyridine

Electrophilic Substitution Reactions on 2-Bromo-5-fluoro-3-methoxypyridine

The pyridine (B92270) ring is inherently less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of two halogen atoms (bromo and fluoro) further deactivates the ring. However, the methoxy (B1213986) group at the 3-position is an activating group and directs electrophiles to the ortho and para positions. In this specific molecule, the positions ortho (2 and 4) and para (6) to the methoxy group are key. The 2-position is already substituted with a bromine atom. Therefore, electrophilic attack would most likely be directed to the 4 and 6-positions. The fluorine atom at the 5-position will also influence the regioselectivity of the reaction.

Nucleophilic Substitution Reactions Involving the Halogen Substituents of this compound

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The halogen substituents, particularly at the 2- and 6-positions, are prone to displacement by nucleophiles.

Displacement of Bromine

The bromine atom at the 2-position is activated towards nucleophilic displacement. This is a common reaction for 2-halopyridines, especially when there are other electron-withdrawing groups on the ring. Due to the electron-deficient character of the pyridine ring, the bromine atom can be attacked and displaced by various nucleophiles.

Displacement of Fluorine

While fluorine is a very electronegative atom, it is generally a poor leaving group in nucleophilic aromatic substitution compared to bromine or chlorine. However, in highly activated systems, the displacement of fluorine can occur. The reactivity of the fluorine at the 5-position towards nucleophilic attack is generally lower than that of the bromine at the 2-position.

Site-Selective Functionalization Strategies

Achieving site-selective functionalization on a polysubstituted pyridine like this compound requires careful selection of reaction conditions and reagents. The differential reactivity of the C-Br and C-F bonds can be exploited. For instance, the greater lability of the C-Br bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 2-position, leaving the C-F bond intact.

Cross-Coupling Reactions of this compound

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halo-pyridines are common substrates for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. nih.govlibretexts.org It is widely used to form C-C bonds. nih.gov In the case of this compound, the bromine atom at the 2-position is the more reactive site for this type of coupling compared to the fluorine atom. The general mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov This selectivity allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the pyridine ring.

Below is a hypothetical table illustrating potential Suzuki-Miyaura coupling reactions of this compound with different boronic acids.

| Boronic Acid Partner | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 5-fluoro-3-methoxy-2-phenylpyridine |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 5-fluoro-3-methoxy-2-(p-tolyl)pyridine |

| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF | 5-fluoro-3-methoxy-2-(thiophen-2-yl)pyridine |

Heck and Sonogashira Reactions

The presence of a bromine atom at the 2-position of the pyridine ring makes this compound a suitable candidate for palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. acs.orgrug.nl While specific examples with this compound are not extensively documented in the literature, the reaction is expected to proceed under standard Heck conditions. These typically involve a palladium catalyst, such as palladium(II) acetate (B1210297) or a palladacycle, a phosphine (B1218219) ligand, and a base. mdpi.comugent.be The reaction with an acrylate, for instance, would be expected to yield a cinnamate (B1238496) derivative. The regioselectivity of the addition to the alkene is influenced by the electronic nature of the alkene substituents. rug.nl

The Sonogashira reaction couples the aryl bromide with a terminal alkyne, providing access to substituted alkynes. libretexts.orgnih.gov This reaction is generally carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govrsc.org The reaction of this compound with a terminal alkyne is anticipated to proceed efficiently, given the reactivity of other 2-bromopyridines in similar transformations. acs.orgscirp.org For instance, coupling with phenylacetylene (B144264) would yield 5-fluoro-3-methoxy-2-(phenylethynyl)pyridine. A study on the Sonogashira cross-coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines with a variety of terminal alkynes highlights the feasibility of such reactions on similarly substituted pyridine rings, affording good to excellent yields. soton.ac.ukresearchgate.net

A representative table of conditions for these reactions based on related substrates is provided below:

Table 1: Representative Conditions for Heck and Sonogashira Reactions of 2-Bromopyridines

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-140 |

Buchwald-Hartwig Amination and Other C-N Cross-Couplings

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, and it represents a key transformation for aryl halides. wikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of arylamines from aryl halides and primary or secondary amines. Given the prevalence of the 2-aminopyridine (B139424) moiety in pharmaceuticals, the Buchwald-Hartwig amination of this compound is a synthetically important transformation.

Other C-N cross-coupling methods, such as the Ullmann condensation, can also be considered. The Ullmann reaction typically requires copper catalysis and often harsher reaction conditions than the palladium-catalyzed methods. acs.orgnih.govacs.orgresearchgate.net

A summary of typical conditions for the Buchwald-Hartwig amination of related 2-bromopyridines is presented in the following table:

Table 2: Typical Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | BINAP / XPhos | NaOtBu / Cs₂CO₃ | Toluene / Dioxane | 80-110 |

Palladium-Catalyzed Homo-coupling Reactions

Palladium-catalyzed homo-coupling of aryl halides, often referred to as the Ullmann reaction when mediated by copper, is a method for the synthesis of symmetrical biaryls. nih.gov In the case of this compound, this reaction would lead to the formation of 5,5'-difluoro-3,3'-dimethoxy-2,2'-bipyridine.

While palladium-catalyzed homo-coupling of aryl halides can occur as a side reaction in other cross-coupling processes, specific conditions can be employed to promote it. These conditions often involve a palladium catalyst and can be influenced by the choice of ligands and reaction environment. researchgate.net For instance, the homo-coupling of 2-bromopyridine (B144113) has been achieved with yields around 54% using a palladium-graphite catalyst. nih.gov

The following table provides an example of conditions for the homo-coupling of a related bromopyridine:

Table 3: Example Conditions for Homo-coupling of a 2-Bromopyridine

| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound can involve several pathways depending on the reagents and reaction conditions.

Oxidation: The pyridine ring is generally resistant to oxidation. However, the methoxy group could potentially be a site for oxidative demethylation under harsh conditions. More commonly, oxidation of pyridine derivatives targets the nitrogen atom to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can exhibit different reactivity and can be a useful intermediate for further functionalization. Additionally, oxidative dimerization of related thienopyridines has been observed, suggesting that under specific conditions, similar intermolecular reactions could be possible. nih.gov

Reduction: The reduction of this compound can proceed via several routes. The bromo group at the 2-position can be removed (hydrodebromination) using various reducing agents, such as catalytic hydrogenation with a palladium catalyst and a hydrogen source. The selective reduction of the pyridine ring to the corresponding piperidine (B6355638) is also a possibility. The hydrogenation of fluoropyridines to fluorinated piperidines has been achieved using heterogeneous catalysts like palladium on carbon, often in the presence of an acid. acs.org This suggests that this compound could be converted to the corresponding fluorinated piperidine derivative, although the bromo group might also be susceptible to reduction under these conditions.

Metalation and Halogen-Metal Exchange Processes in this compound Chemistry

The presence of activating groups and a halogen on the pyridine ring makes this compound a substrate for directed ortho-metalation and halogen-metal exchange reactions.

Regioselective Ortho-Lithiation

Directed ortho-lithiation is a powerful method for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the methoxy group at the 3-position is a potential directing group for lithiation at the 4-position. However, the bromine at the 2-position and the fluorine at the 5-position also influence the acidity of the ring protons.

Lithiation of 3-methoxypyridine (B1141550) itself with n-butyllithium has been shown to occur at the 2-position. The presence of a halogen, however, can alter this regioselectivity. For instance, the lithiation of 3-chloro-2-ethoxypyridine (B70323) occurs regioselectively at the 4-position. researchgate.net Given the electronic effects of the substituents in this compound, a complex interplay of directing effects is expected, and the outcome of a lithiation reaction would likely depend on the specific base and reaction conditions used.

Halogen Dance Reactions

The halogen dance is a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgwhiterose.ac.uk This reaction can lead to the formation of constitutional isomers that may be difficult to access through other synthetic routes. In pyridine systems, halogen migrations have been observed, particularly with bromo and iodo substituents. clockss.orgresearchgate.net

For this compound, a halogen dance reaction could potentially lead to the migration of the bromine atom to a different position on the pyridine ring. The reaction is typically initiated by deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate can then undergo a series of halogen-metal exchange steps, resulting in the migration of the halogen. The fluorine atom is generally less prone to migration compared to bromine. clockss.org The ultimate position of the bromine atom would be determined by the thermodynamic stability of the various possible isomers.

Mechanistic Investigations of this compound Transformations

The reactivity of this compound is dictated by the electronic properties of the substituted pyridine ring and the nature of its substituents. The electron-withdrawing nature of the nitrogen atom and the fluorine substituent makes the pyridine ring electron-deficient and thus susceptible to nucleophilic attack. Conversely, the bromine atom at the 2-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. While specific mechanistic studies exclusively focused on this compound are not extensively detailed in the reviewed literature, the transformations it undergoes can be understood through well-established reaction mechanisms for similarly substituted pyridine derivatives.

The primary transformations involving this compound fall into two main categories: Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr mechanism is a plausible pathway for the substitution of the bromo or fluoro group in this compound by a strong nucleophile. wikipedia.orgchemeurope.com This two-step process, known as the addition-elimination mechanism, is characteristic of electron-poor aromatic and heteroaromatic systems. chemistrysteps.comlibretexts.org

The reaction is initiated by the attack of a nucleophile on the electron-deficient pyridine ring, typically at a carbon atom bearing a good leaving group (in this case, the bromo or fluoro substituent). This attack is favored at positions ortho or para to the electron-withdrawing nitrogen atom of the pyridine ring. wikipedia.orgchemeurope.com The addition of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the nitrogen atom. chemeurope.com

In the second step, the leaving group (either bromide or fluoride) is expelled, which restores the aromaticity of the pyridine ring and yields the final substitution product. chemistrysteps.com Generally, in nucleophilic aromatic substitution reactions, fluoride (B91410) is a better leaving group than bromide. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org For this compound, the bromine atom is the reactive site for this transformation.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.orgresearchgate.net

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle. libretexts.org

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) is activated by the base, forming a boronate species. This species then transfers its organic group to the Pd(II) complex, replacing the bromide ligand in a process called transmetalation. organic-chemistry.org

Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and amines, catalyzed by palladium complexes. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the bromine atom of this compound is the reactive site.

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other cross-coupling reactions and generally proceeds through the following steps: wikipedia.orglibretexts.org

Oxidative Addition: A Pd(0) complex reacts with this compound to form a Pd(II)-aryl complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and in the presence of a base, it is deprotonated to form a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the C-N bond from the palladium complex, which yields the aminated pyridine product and regenerates the Pd(0) catalyst. wikipedia.org

The table below summarizes the key mechanistic steps for the major transformations of this compound.

| Reaction Type | Key Mechanistic Steps | Intermediates |

| Nucleophilic Aromatic Substitution (SNAr) | 1. Nucleophilic addition to the pyridine ring.2. Elimination of the leaving group. | Meisenheimer complex |

| Suzuki-Miyaura Coupling | 1. Oxidative addition of Pd(0) to the C-Br bond.2. Transmetalation with an organoboron reagent.3. Reductive elimination of the C-C bond. | Pd(II)-aryl complex |

| Buchwald-Hartwig Amination | 1. Oxidative addition of Pd(0) to the C-Br bond.2. Amine coordination and deprotonation.3. Reductive elimination of the C-N bond. | Pd(II)-aryl complex, Palladium-amido complex |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Fluoro 3 Methoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 2-Bromo-5-fluoro-3-methoxypyridine reveals distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine, fluorine, and methoxy substituents on the pyridine (B92270) ring. The two aromatic protons are expected to appear as doublets due to coupling with the fluorine atom and with each other.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | Estimated 7.5-7.8 | d | ~2-3 Hz |

| H-6 | Estimated 8.0-8.2 | d | ~2-3 Hz |

| -OCH₃ | Estimated 3.9-4.1 | s | N/A |

| Note: The data in this table is estimated based on the analysis of similar substituted pyridines, as specific experimental data for this compound is not readily available in the searched literature. |

The downfield shift of the aromatic protons is attributed to the deshielding effect of the electronegative nitrogen atom and the halogen substituents. The methoxy group protons appear as a singlet, as they have no adjacent protons to couple with.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached functional groups.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | Estimated 140-145 |

| C-3 | Estimated 148-152 (C-F) |

| C-4 | Estimated 125-130 |

| C-5 | Estimated 155-160 (C-O) |

| C-6 | Estimated 115-120 |

| -OCH₃ | Estimated 55-60 |

| Note: The data in this table is estimated based on the analysis of similar substituted pyridines, as specific experimental data for this compound is not readily available in the searched literature. |

The carbon atom attached to the bromine (C-2) is expected to be significantly downfield. Similarly, the carbons bonded to the fluorine (C-5) and the methoxy group (C-3) will also exhibit downfield shifts due to the electronegativity of these substituents. The presence of fluorine will also introduce C-F coupling, which can further aid in signal assignment.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the other substituents. The signal would likely appear as a doublet of doublets due to coupling with the ortho and meta protons on the pyridine ring.

COSY: A ¹H-¹H COSY spectrum would show correlations between the two aromatic protons, confirming their adjacent relationship. sdsu.eduyoutube.com

HSQC: An HSQC spectrum would reveal one-bond correlations between the protons and their directly attached carbon atoms. researchgate.netsdsu.eduyoutube.comyoutube.com This would definitively link the proton signals to their corresponding carbon signals in the pyridine ring and the methoxy group. researchgate.netsdsu.eduyoutube.comyoutube.com

HMBC: An HMBC spectrum would show correlations between protons and carbons over two or three bonds. researchgate.netsdsu.eduyoutube.com This would be crucial for confirming the substitution pattern on the pyridine ring by observing correlations, for example, between the methoxy protons and the C-3 and C-4 carbons, and between the aromatic protons and the surrounding carbon atoms. researchgate.netsdsu.eduyoutube.com

Infrared and Raman Spectroscopic Studies of Vibrational Modes

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, C=C, C-F, C-Br, and C-O bonds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H stretch | 3000-3100 |

| C-H stretch (methoxy) | 2850-2960 |

| C=N and C=C stretching (pyridine ring) | 1400-1600 |

| C-O stretch (aryl ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) |

| C-F stretch | 1100-1300 |

| C-Br stretch | 500-650 |

| Note: The data in this table represents typical frequency ranges for these functional groups and is not based on specific experimental data for this compound, which was not available in the searched literature. |

The precise positions of these bands can provide further confirmation of the substitution pattern and the electronic environment of the pyridine ring.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its structure. For this compound, the FT-Raman spectrum would be expected to exhibit characteristic bands corresponding to the vibrations of the pyridine ring, as well as the C-Br, C-F, and C-O-C (methoxy) functional groups.

Expected FT-Raman Vibrational Modes for this compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the pyridine ring. |

| C-H stretching (methoxy) | 2850 - 2970 | Symmetric and asymmetric stretching of the methyl group. |

| C=C/C=N stretching | 1400 - 1600 | Vibrations of the pyridine ring framework. |

| C-F stretching | 1200 - 1350 | Stretching vibration of the carbon-fluorine bond. |

| C-O-C stretching | 1000 - 1250 | Asymmetric and symmetric stretching of the methoxy group ether linkage. |

| C-Br stretching | 500 - 650 | Stretching vibration of the carbon-bromine bond. |

Normal Coordinate Analysis

Normal Coordinate Analysis (NCA) is a computational method used to assign vibrational bands observed in infrared and Raman spectra to specific molecular motions. This analysis involves calculating the force constants of the bonds and the potential energy distribution (PED) for each vibrational mode.

For this compound, a normal coordinate analysis would be performed using computational chemistry software. The process would involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Frequency Calculation: Calculating the harmonic vibrational frequencies based on the optimized geometry.

Force Field Calculation: Determining the force constants for all bonds and angles.

Potential Energy Distribution (PED) Analysis: Assigning the calculated frequencies to specific vibrational modes (e.g., stretching, bending, torsion).

Studies on similar molecules, such as 5-fluoro, 5-chloro, and 5-bromo-cytosines, have demonstrated the utility of NCA in validating vibrational assignments made from experimental spectra. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of a molecule. For this compound (C₆H₅BrFNO), the expected exact mass can be calculated.

Expected HRMS Data for this compound:

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M]+ | C₆H₅⁷⁹BrFNO | 204.9539 |

| [M]+ | C₆H₅⁸¹BrFNO | 206.9518 |

The presence of bromine would result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by approximately 2 Da.

LC-MS Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to analyze the purity of a this compound sample and to study its fragmentation. While specific LC-MS data for this compound is not available, the fragmentation pattern would likely involve the loss of the bromine atom, the methoxy group, and potentially the fluorine atom, providing valuable structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the pyridine ring. The positions and intensities of these bands would be influenced by the bromo, fluoro, and methoxy substituents.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While no crystallographic data exists for the title compound, studies on structurally related molecules, such as 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, reveal key structural features that might be analogous. nih.gov In this related structure, the dihedral angle between the aromatic rings is a significant parameter, and intermolecular forces dictate the crystal packing. nih.gov For this compound, one would expect to determine the planarity of the pyridine ring and the orientation of the methoxy group relative to the ring.

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Fluoro 3 Methoxypyridine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. youtube.com DFT methods calculate the total energy of a system based on its electron density, which simplifies the complex many-electron problem. youtube.com These calculations are instrumental in predicting a wide range of molecular properties. For substituted pyridines, DFT is used to understand their basicity, reactivity, and intermolecular interactions. acs.orgnih.gov

A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of its atoms that corresponds to the lowest energy state. This involves an optimization process where the forces on each atom are minimized.

For 2-Bromo-5-fluoro-3-methoxypyridine, a key aspect of its geometry would be the orientation of the methoxy (B1213986) group (-OCH₃) relative to the pyridine (B92270) ring. A conformational analysis would be performed to identify the most stable conformer(s). This typically involves rotating the methoxy group and calculating the energy at each step to map out the potential energy surface. The results would reveal whether the methyl group is likely to be positioned in the plane of the pyridine ring (planar) or out of the plane (non-planar) and the energetic barriers between different conformations.

Illustrative Data Table for Optimized Geometry:

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-Br | value | ||

| C5-F | value | ||

| C3-O | value | ||

| O-CH₃ | value | ||

| N1-C2-C3 | value | ||

| C2-C3-C4 | value | ||

| C2-C3-O-CH₃ | value |

This table represents typical data obtained from a geometry optimization. 'value' indicates where calculated numerical data would be placed.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. Analysis of the spatial distribution of the HOMO and LUMO would show which parts of the this compound molecule are most involved in electron-donating and electron-accepting interactions.

Illustrative Data Table for FMO Analysis:

| Orbital | Energy (eV) | Contribution |

|---|---|---|

| HOMO | value | Primarily on the pyridine ring and methoxy group |

| LUMO | value | Primarily on the pyridine ring, influenced by bromine |

| HOMO-LUMO Gap | value |

This table shows how FMO data would be presented. 'value' indicates where calculated numerical data would be placed.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. nih.gov It projects the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. guidechem.com Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would highlight the electron-rich nitrogen atom (a site for protonation) and potentially the oxygen of the methoxy group. The electron-withdrawing effects of the fluorine and bromine atoms would likely create regions of positive potential on the pyridine ring. acs.org

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are localized, such as covalent bonds and lone pairs. acs.org ELF values range from 0 to 1, where a value close to 1 signifies a high degree of electron localization, characteristic of a covalent bond or a lone pair. nih.gov An ELF analysis provides a chemically intuitive picture that aligns well with concepts like the VSEPR model. acs.org For this compound, ELF would distinctly show the C-C, C-N, C-H, C-Br, C-F, and C-O bonds, as well as the lone pairs on the nitrogen, oxygen, fluorine, and bromine atoms.

Fukui functions are used within DFT to predict which atoms in a molecule are most likely to be involved in different types of reactions. They quantify the change in electron density at a particular point in the molecule as the total number of electrons changes. By analyzing these functions, one can identify the most probable sites for:

Nucleophilic attack (where an electron is added).

Electrophilic attack (where an electron is removed).

Radical attack .

This analysis would provide a more quantitative prediction of the local reactivity of this compound, pinpointing the specific atoms most susceptible to attack by various reagents.

The Quantum Theory of Atoms in Molecules (AIM) developed by Richard Bader provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. A key application of AIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, can be used to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and to identify and quantify weaker intermolecular interactions like hydrogen bonds and halogen bonds. For this compound, AIM could be used to analyze the C-Br and C-F bonds and to investigate potential intramolecular and intermolecular hydrogen or halogen bonds.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. researchgate.netnih.gov This technique is based on the relationship between the electron density (ρ) and its gradient (∇ρ). researchgate.net By plotting the RDG against the electron density, regions of non-covalent interactions can be identified where the gradient is low for a given density. nih.gov

These interactions are typically visualized as isosurfaces in three-dimensional space, with the surfaces color-coded to indicate the nature and strength of the interaction. researchgate.net

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions. researchgate.net

Red surfaces signify strong repulsive interactions, often found in sterically crowded regions or within rings. researchgate.net

For this compound, an RDG analysis would be expected to reveal several key non-covalent features. Green isosurfaces would likely appear around the pyridine ring and the methoxy group, indicating the presence of van der Waals forces. researchgate.net Due to the presence of electronegative fluorine, nitrogen, and oxygen atoms, the potential for weak intramolecular hydrogen bonds and other electrostatic interactions exists, which would be visualized by blue-tinged surfaces. Repulsive steric effects, particularly between the bulky bromine atom and adjacent groups, would be highlighted by red isosurfaces. This analysis provides a detailed qualitative map of the stabilizing and destabilizing non-covalent forces that dictate the molecule's preferred conformation and intermolecular packing. researchgate.netresearchgate.net

Ab Initio and Semi-Empirical Quantum Chemical Calculations

The electronic structure and properties of this compound can be investigated using a hierarchy of quantum chemical methods, broadly categorized as ab initio and semi-empirical.

Ab Initio Methods: These "first-principles" calculations aim to solve the electronic Schrödinger equation without recourse to experimental data for parameterization. libretexts.orgnih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory fall into this category. nih.gov For a molecule like this compound, ab initio calculations can provide highly accurate predictions of:

Optimized molecular geometry (bond lengths, bond angles, and dihedral angles).

Ground-state electronic energy.

Dipole moments and polarizabilities.

Vibrational frequencies.

While powerful, these methods are computationally intensive, with costs increasing rapidly with the size of the molecule and the basis set used. libretexts.org

Semi-Empirical Methods: These methods simplify the complex equations of ab initio calculations by omitting or approximating certain integrals and introducing parameters derived from experimental or high-level ab initio data. libretexts.orgscispace.com Techniques such as MNDO, AM1, and PM3 are examples of this approach. scispace.com They are significantly faster than ab initio methods, allowing for calculations on much larger systems. libretexts.org For this compound, semi-empirical methods can be used for rapid initial geometry optimizations, conformational searches, and calculation of electronic properties, although with lower accuracy than ab initio approaches. scispace.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating the electronic absorption spectra (e.g., UV-Visible spectra) of molecules. researchgate.netrsc.org It is an extension of ground-state DFT that allows for the calculation of excited-state properties. aps.org By applying TD-DFT, one can predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in an experimental spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For this compound, TD-DFT calculations would identify the key electronic transitions, such as n→π* and π→π*, which are characteristic of heteroaromatic systems. researchgate.net The calculations can be performed in a vacuum or by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effect of different solvents on the electronic spectrum. researchgate.net Comparing the simulated spectrum with experimental data serves to validate the computational methodology and aids in the assignment of the observed spectral bands to specific electronic transitions within the molecule. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is instrumental in predicting spectroscopic parameters, which can then be compared with experimental results from techniques like infrared (IR) and Raman spectroscopy. researchgate.net This comparison helps in the detailed assignment of spectral features to specific molecular motions. DFT calculations, particularly using hybrid functionals like B3LYP, have proven to be very effective for this purpose. researchgate.netnih.gov

For this compound, a full geometry optimization and frequency calculation would be performed. The resulting theoretical vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. To improve the agreement, the calculated frequencies are typically multiplied by a scaling factor. nih.gov

The vibrational spectrum of this compound is complex, but computational methods can predict the frequencies and intensities of its fundamental vibrational modes. researchgate.net These calculations allow for a detailed assignment of the experimental IR and Raman spectra. A study on the closely related molecule 2-fluoro-5-bromopyridine using DFT with a 6-311++G(2df,2pd) basis set provides a strong basis for predicting the vibrational modes. sioc-journal.cn The assignments are made by analyzing the potential energy distribution (PED). sioc-journal.cn

Below is a table summarizing the expected vibrational modes and their predicted frequency ranges for this compound, based on calculations for analogous compounds. researchgate.netnih.govsioc-journal.cn

| Vibrational Mode Assignment | Expected Frequency Range (cm⁻¹) | Description of Motion |

| C-H Stretch (Pyridine Ring) | 3100 - 3000 | Stretching of the C-H bonds on the aromatic ring |

| C-H Stretch (Methoxy) | 3000 - 2850 | Symmetric and asymmetric stretching of CH₃ group |

| C=N / C=C Stretch (Pyridine Ring) | 1600 - 1400 | Stretching vibrations within the pyridine ring |

| C-F Stretch | 1300 - 1200 | Stretching of the Carbon-Fluorine bond |

| C-O-C Asymmetric Stretch | 1275 - 1200 | Asymmetric stretching of the ether linkage |

| C-O-C Symmetric Stretch | 1150 - 1085 | Symmetric stretching of the ether linkage |

| Pyridine Ring Breathing | 1050 - 990 | Symmetric expansion/contraction of the entire ring |

| C-Br Stretch | 700 - 500 | Stretching of the Carbon-Bromine bond |

This interactive table provides expected ranges based on computational studies of similar functionalized pyridines.

Reaction Pathway and Transition State Calculations for this compound Transformations

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, transition states. researchgate.net Transition state calculations determine the structure of the highest energy point along the minimum energy reaction pathway and the corresponding activation energy (energy barrier). This information is fundamental to understanding reaction kinetics and feasibility.

For this compound, a key transformation of interest would be its participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the bromine atom is substituted. This is a common strategy for forming new carbon-carbon bonds. A related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, is synthesized via a Suzuki coupling reaction, highlighting the utility of this pathway for similar structures. nih.gov

Theoretical investigation of such a reaction for this compound would involve:

Geometry Optimization: Calculating the minimum energy structures of the reactants (e.g., this compound, a boronic acid, and the palladium catalyst) and the final products.

Transition State Search: Employing algorithms to locate the transition state structures for each elementary step of the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination).

Frequency Calculations: Performing vibrational frequency calculations to confirm that each transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: Determining the energy difference between the transition state and the reactants to predict the kinetic barrier of the reaction.

Applications of 2 Bromo 5 Fluoro 3 Methoxypyridine in Advanced Organic Synthesis

A Versatile Building Block for Heterocyclic Compounds

2-Bromo-5-fluoro-3-methoxypyridine serves as a key precursor in the synthesis of a wide array of heterocyclic compounds. The presence of multiple reactive sites allows for selective and sequential chemical transformations, making it a powerful tool for medicinal chemists and synthetic organic chemists. Pyridine (B92270) derivatives are known to be integral components of many biologically active molecules, and the specific substitution pattern of this compound offers strategic advantages in drug design. innospk.com

The bromine atom at the 2-position is particularly amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. This allows for the introduction of a wide range of aryl and heteroaryl substituents. The fluorine atom at the 5-position can enhance the metabolic stability and bioavailability of the final compounds, a desirable feature in pharmaceutical development. innospk.com Furthermore, the methoxy (B1213986) group at the 3-position can influence the electronic properties of the pyridine ring and can be a site for further functionalization.

While direct research specifically detailing the use of this compound is not extensively available in public literature, the applications of its isomer, 3-Bromo-5-fluoro-2-methoxypyridine, and other related structures provide strong evidence for its synthetic potential. guidechem.com For instance, the synthesis of various substituted pyridines often relies on the strategic use of halogenated pyridine precursors. innospk.com

Synthesis of Complex Organic Molecules and Fine Chemicals

The utility of this compound extends to the synthesis of complex organic molecules and fine chemicals, particularly within the pharmaceutical industry. Its structural features make it an important intermediate for creating larger, more intricate molecular frameworks.

A notable example of the importance of this structural motif is found in the synthesis of the second-generation TRK inhibitor, LOXO-195. A key intermediate in the synthesis of this anticancer drug is 2-methoxy-3-bromo-5-fluoropyridine, an isomer of the title compound. google.com This highlights the value of the bromo-fluoro-methoxypyridine scaffold in the development of targeted therapies. The synthesis of such complex molecules often involves multi-step sequences where the strategic introduction of functionalities via precursors like this compound is crucial. google.com

The versatility of similar compounds, such as 2-Bromo-5-methoxypyridine, in participating in palladium-catalyzed reactions further underscores their importance in constructing the heterocyclic cores of many drug molecules and other specialized chemical products. innospk.com

Development of Novel Synthetic Reagents and Intermediates

This compound itself can be considered a novel synthetic intermediate, and its derivatives have the potential to be developed into new reagents. The strategic placement of the bromo, fluoro, and methoxy groups allows for a range of chemical manipulations.

For instance, the bromine atom can be converted into other functional groups. Through a reaction with reagents like tert-butyllithium (B1211817) and triisopropyl borate, the bromine atom on the pyridine ring of the isomeric 3-Bromo-5-fluoro-2-methoxypyridine can be transformed into a boronic ester. guidechem.com This transformation creates a new reagent that can then participate in a different set of coupling reactions, expanding its synthetic utility.

The electron-deficient nature of the pyridine ring, enhanced by the fluorine atom, also makes the bromine atom susceptible to nucleophilic attack, allowing for its replacement with other functional groups and the creation of a variety of new intermediates. guidechem.com

Applications in Agrochemical Synthesis

For example, 2-Bromo-5-fluoropyridine is recognized as an important intermediate in the agrochemical industry. guidechem.comnbinno.com The presence of both a bromine and a fluorine atom on the pyridine ring makes it a versatile starting material for creating potent pesticides and herbicides. nbinno.com The unique properties of fluorine can significantly impact the biological efficacy of a molecule. nih.gov

Given the structural similarities, it is highly probable that this compound could serve as a valuable building block in the development of new agrochemical products. Its specific substitution pattern could lead to the discovery of novel compounds with desired herbicidal, insecticidal, or fungicidal properties. The general importance of trifluoromethylpyridines and their derivatives in crop protection further supports the potential of fluorinated pyridine compounds in this sector. nih.gov

Creation of Structurally Diverse Molecular Libraries

In the field of drug discovery and materials science, the generation of molecular libraries containing a large number of structurally diverse compounds is a key strategy for identifying new lead compounds. nih.govnih.gov The reactivity of this compound makes it an excellent candidate for use in combinatorial chemistry to create such libraries.

The bromine atom at the 2-position allows for the facile introduction of a wide variety of substituents through cross-coupling reactions. By reacting this compound with a diverse set of boronic acids or other organometallic reagents in a parallel synthesis format, a large library of substituted pyridine derivatives can be rapidly generated.

This approach, often referred to as positional scanning, allows for the systematic exploration of the chemical space around the pyridine core to identify compounds with optimal activity for a given biological target. nih.gov While specific examples of libraries built from this compound are not detailed in the available literature, the principles of combinatorial library synthesis strongly support its potential in this area. nih.govnih.gov

Role of 2 Bromo 5 Fluoro 3 Methoxypyridine in Medicinal Chemistry Research

Pyridine (B92270) Derivatives as Biologically Active Scaffolds

The pyridine ring is a fundamental heterocyclic structure present in numerous natural products, including vitamins like niacin and pyridoxine, and coenzymes. sigmaaldrich.comcphi-online.com In medicinal chemistry, it is considered a "privileged scaffold" because its derivatives have been successfully incorporated into a wide array of FDA-approved drugs, demonstrating a remarkable diversity of clinical applications. sigmaaldrich.comgoogle.com The nitrogen atom in the pyridine ring is a key feature, as it can form hydrogen bonds and act as a polar, ionizable site, which can improve the solubility and pharmacokinetic properties of drug candidates. sigmaaldrich.comguidechem.com

The versatility of the pyridine core allows for extensive chemical modification, enabling chemists to fine-tune the biological activity of the resulting molecules. cphi-online.com Pyridine derivatives have shown a broad spectrum of biological activities, including antibacterial, anticancer, antiviral, anti-inflammatory, and antimalarial properties. sigmaaldrich.comgoogle.com This wide range of therapeutic potential has cemented the pyridine nucleus as a crucial building block in modern drug discovery and development. sigmaaldrich.comguidechem.combldpharm.com

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For 2-Bromo-5-fluoro-3-methoxypyridine, the interplay of its halogen and methoxy (B1213986) substituents on the pyridine core is a key determinant of its utility in drug design.

Impact of Halogenation on Bioactivity and Metabolic Stability

The presence and position of halogen atoms on a drug candidate can profoundly affect its properties. In the case of this compound, the bromine and fluorine atoms play distinct and crucial roles.

Halogenation, in general, can lead to compounds with enhanced biological activity. nih.gov The introduction of a fluorine atom, in particular, is a common strategy in medicinal chemistry to improve metabolic stability. nih.govnih.gov This is attributed to the strength of the carbon-fluorine bond, which is more resistant to metabolic cleavage by cytochrome P450 enzymes compared to a carbon-hydrogen bond. acs.org The substitution of hydrogen with fluorine can also alter the electronic properties of the molecule, influencing its binding affinity to target proteins.

The bromine atom at the 2-position of the pyridine ring serves as a versatile synthetic handle. It can be readily displaced or used in cross-coupling reactions, such as the Suzuki coupling, to introduce a wide variety of other functional groups, allowing for the exploration of a broad chemical space during lead optimization. sigmaaldrich.com This versatility is a significant advantage in SAR studies, enabling the systematic modification of the molecule to identify key interactions with a biological target.

Table 1: Illustrative Impact of Halogenation on Pyridine Derivatives

| Substitution | Effect on Bioactivity | Effect on Metabolic Stability |

| Fluorination | Can increase binding affinity and alter selectivity. nih.gov | Generally increases stability by blocking metabolic sites. nih.govnih.gov |

| Bromination | Provides a key site for further chemical modification. sigmaaldrich.com | Can influence lipophilicity and membrane permeability. |

This table provides a generalized summary based on established principles in medicinal chemistry and is not based on direct experimental data for this compound.

Role of Methoxylation in Drug Design

The methoxy group (-OCH3) at the 3-position of this compound also plays a significant role in molecular design. The introduction of a methoxy group can influence a compound's solubility, lipophilicity, and hydrogen bonding capacity. mdpi.com

Furthermore, the position of the methoxy group can impact the metabolic stability of the compound. While methoxy groups can be susceptible to O-demethylation by metabolic enzymes, their strategic placement can also shield other parts of the molecule from metabolism. acs.org The interplay between the methoxy group and the adjacent fluorine and bromine atoms creates a unique electronic and steric environment that can be exploited in the design of new drug candidates. In some pyridine derivatives, the presence of both methoxy and bromo substituents has been shown to contribute to cytotoxic activity against cancer cell lines. mdpi.com

Bioimaging and Fluorescent Probe Applications

The development of fluorescent probes for bioimaging is a rapidly growing field, enabling the visualization of biological processes in real-time. mdpi.com Substituted pyridines are attractive scaffolds for the design of such probes due to their versatile chemistry and favorable photophysical properties. mdpi.comnih.gov

While direct applications of this compound in bioimaging are not yet extensively documented, its structural features suggest its potential as a precursor for fluorescent probes. The substituted pyridine core can act as the fluorophore, the light-emitting component of the probe. The emission properties of such a system can be tuned by modifying the substituents on the pyridine ring. nih.gov

For instance, the bromine atom at the 2-position can be utilized to attach the pyridine core to a recognition moiety that specifically targets a biomolecule of interest, such as an enzyme or a receptor. This modular design allows for the creation of targeted fluorescent probes. The fluorine and methoxy groups would then serve to modulate the photophysical properties of the resulting probe, such as its quantum yield and Stokes shift. The development of novel push-pull systems based on substituted pyridines has shown promise for applications in bioimaging, particularly for lipid droplets. mdpi.com The synthesis of multi-substituted pyridines has also been explored for their potential in developing molecules with aggregation-induced emission (AIE) properties, which are highly desirable for bioimaging applications. nih.govrsc.org

Table 2: Potential of this compound as a Bioimaging Probe Precursor

| Feature | Potential Role in Fluorescent Probe |

| Pyridine Core | Serves as the basic fluorophore structure. |

| 2-Bromo Group | Acts as a reactive site for conjugation to a targeting moiety. sigmaaldrich.com |

| 5-Fluoro Group | Can enhance photostability and fine-tune electronic properties. |

| 3-Methoxy Group | Can influence solubility and photophysical properties. |

This table illustrates the potential applications based on the known reactivity and properties of the constituent functional groups and related pyridine systems.

Future Directions and Emerging Research Avenues for 2 Bromo 5 Fluoro 3 Methoxypyridine

Chemo- and Regioselective Functionalization Strategies

The strategic arrangement of substituents on the pyridine (B92270) ring of 2-Bromo-5-fluoro-3-methoxypyridine presents a rich platform for investigating chemo- and regioselective reactions. The bromine atom at the 2-position is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. Future research will likely focus on developing highly selective catalytic systems that can discriminate between the C-Br bond and other potentially reactive sites, enabling precise and controlled elaboration of the molecular scaffold.

For instance, similar to how 2-Bromo-5-fluoropyridine is used to synthesize 5-fluoro-2-phenylpyridine (B1391113) via Suzuki coupling, the bromine on the target compound can be selectively targeted. researchgate.netsigmaaldrich.com Furthermore, the principles of regioselective functionalization, as demonstrated in the synthesis of complex carbazoles from heteroaryl bromides, could be applied to develop novel tandem reactions starting from this compound. researchgate.net The bromine atom can also be converted into other functional groups; for example, it can be transformed into a boron unit through reactions with reagents like tert-butyllithium (B1211817) and triisopropyl borate, further expanding its synthetic utility. cphi-online.com

Sustainable Synthesis and Green Chemistry Innovations